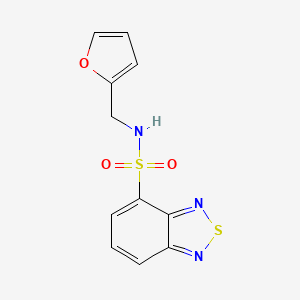

![molecular formula C18H28N4O2 B5548519 8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives, such as the compound , typically involves cycloaddition reactions and subsequent intramolecular cyclization. For example, 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives were synthesized through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reactions with hydrazine hydrate leading to pyrazolecarbohydrazide derivatives. These then underwent intramolecular cyclization with HCl/AcOH to form 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by the spiro configuration, which involves a quaternary carbon atom bonded to two ring systems, creating a bicyclic structure. Molecular mechanics energy minimization techniques have been used to study the structural parameters of similar compounds, providing insights into their three-dimensional conformations and the implications for their chemical reactivity and interactions (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Diazaspiro[4.5]decane derivatives undergo various chemical reactions, including cycloadditions, intramolecular cyclizations, and interactions with nucleophiles. These reactions can lead to the formation of new diazaspiro derivatives with different substituents and functional groups, altering their chemical properties and potential applications (Georgiadis, 1986).

科学的研究の応用

Regioselective Synthesis and Structural Analysis

The regioselective synthesis of diazaspiro and tetrazaspiro derivatives, including structures similar to the queried compound, has been explored for their potential in creating complex molecular architectures. Such compounds are synthesized through cycloaddition reactions and intramolecular cyclization, showcasing the versatility of spiro compounds in chemical synthesis. The structural parameters and energy minimization techniques provide insight into their stability and reactivity, which are crucial for their potential applications in developing new chemical entities (Farag et al., 2008).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, structurally related to the queried compound, have been developed with significant anticancer and antidiabetic activities. The synthesis of these compounds involves reactions with nitrogen nucleophiles, leading to novel ring frameworks. Some of these compounds have shown higher therapeutic indices in inhibiting alpha-amylase and alpha-glucosidase compared to standard drugs, highlighting their potential in treating diabetes and cancer (Flefel et al., 2019).

Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substituents has been investigated for their antihypertensive properties. These compounds, through their interaction with adrenergic receptors, have been evaluated in models of hypertension, demonstrating their potential in the development of new antihypertensive agents (Caroon et al., 1981).

Supramolecular Arrangements

The synthesis of cyclohexane-5-spirohydantoin derivatives, related to the queried compound, showcases their application in supramolecular chemistry. The study of their molecular and crystal structures reveals how substituents influence supramolecular arrangements, which is vital for the design of new materials with specific properties (Graus et al., 2010).

Antimicrobial Cotton Fabrics

Pyrazole-based compounds have been explored for their application in textile engineering, specifically for imparting antimicrobial properties to cotton fabrics. These compounds, when encapsulated into liposomal chitosan emulsions, provide a sustainable approach to developing antimicrobial textiles, highlighting the interdisciplinary applications of such chemical structures (Nada et al., 2018).

作用機序

将来の方向性

Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry given the known biological activity of many pyrazole derivatives . Further studies could also aim to fully characterize its physical and chemical properties and determine its mechanism of action.

特性

IUPAC Name |

8-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-14-11-15(2)22(19-14)8-4-5-16(23)21-9-6-18(7-10-21)12-17(24)20(3)13-18/h11H,4-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCPOONLNTZSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCC(=O)N2CCC3(CC2)CC(=O)N(C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)